5-Acetamidopentanoate

Aqueous solubility N-acetyl-ω-amino acids Sample preparation

Researchers studying lysine catabolism or developing targeted metabolomics assays for aging biomarkers require authentic 5-Acetamidopentanoate (5-acetamidovalerate), a specific intermediate in the lysine degradation III pathway. Substitution with 4- or 6-carbon analogs yields divergent enzyme kinetics (EC 3.5.1.63) and metabolic fate, compromising study validity. To ensure accurate quantification and reliable kinetic data: - Source the exact 5-carbon chain-length metabolite validated by radiolabeled tracer experiments. - Leverage its distinct pKa (4.59) and logP (-0.07) for unique chromatographic separation, critical for method development.

Molecular Formula C7H12NO3-
Molecular Weight 158.17 g/mol
Cat. No. B1259973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetamidopentanoate
Molecular FormulaC7H12NO3-
Molecular Weight158.17 g/mol
Structural Identifiers
SMILESCC(=O)NCCCCC(=O)[O-]
InChIInChI=1S/C7H13NO3/c1-6(9)8-5-3-2-4-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11)/p-1
InChIKeyTZZSWAXSIGWXOS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetamidopentanoate for Biochemical Pathway Studies and Metabolomics: Procurement-Relevant Physicochemical and Biological Baseline


5-Acetamidopentanoate (5-acetamidovalerate; CAS 1072-10-2) is a straight-chain N-acetylated amino acid derivative with the formula C₇H₁₃NO₃ and a molecular weight of 159.183 g/mol [1][2]. It belongs to the acetamide class and is the acetyl derivative of 5-aminopentanoic acid [3]. 5-Acetamidopentanoate functions as a key intermediate in the lysine degradation III pathway, where it can be generated by enzymatic reduction of 5-aminopentanoate or by oxidation of 2-keto-6-acetamidocaproate [1]. It is a substrate for 4-acetamidobutyrate deacetylase (EC 3.5.1.63), an enzyme that also acts on 4-acetamidobutanoate and N-acetyl-β-alanine [4]. At physiological pH, 5-acetamidopentanoate exists predominantly as the anionic conjugate base of 5-acetamidopentanoic acid (pKa ~4.59), carrying a net charge of −1 [5].

Why 5-Acetamidopentanoate Cannot Be Replaced by Shorter- or Longer-Chain N-Acetyl-ω-Amino Acid Analogs in Metabolic and Enzymatic Studies


N-Acetyl-ω-amino acids of different chain lengths, such as 4-acetamidobutanoate (N-acetyl-GABA) and 6-acetamidohexanoate (acexamic acid), are structurally related but exhibit meaningful quantitative differences in solubility, lipophilicity, enzyme substrate specificity, and biological fate. 5-Acetamidopentanoate occupies a specific position in the lysine degradation pathway that is not shared by the C4 or C6 analogs; the enzyme 4-acetamidobutyrate deacetylase (EC 3.5.1.63) accepts 5-acetamidopentanoate as a substrate alongside 4-acetamidobutanoate, but the catalytic efficiency and metabolic context differ [1][2]. Simple substitution with the four-carbon or six-carbon analog would therefore alter both the kinetics of enzymatic processing and the downstream metabolic fate, invalidating studies that rely on tracking lysine catabolism or using this compound as a metabolic intermediate. These physicochemical and biochemical differences are quantified in the evidence below.

5-Acetamidopentanoate Quantitative Differentiation Evidence Against Closest Structural Analogs


Water Solubility Differentiation: 5-Acetamidopentanoate vs. 4-Acetamidobutanoate

5-Acetamidopentanoate exhibits approximately half the aqueous solubility of the four-carbon analog 4-acetamidobutanoate. Predicted water solubility for 5-acetamidopentanoate is 9.38 g/L (ALOGPS), compared to 19.9 g/L for 4-acetamidobutanoate [1][2]. This 2.1-fold difference means that for in vitro assays requiring high-concentration stock solutions, the five-carbon compound has a more limited aqueous working range, and solvent conditions (e.g., DMSO co-solvent percentage) must be adjusted accordingly.

Aqueous solubility N-acetyl-ω-amino acids Sample preparation

Lipophilicity (logP) Comparison: 5-Acetamidopentanoate vs. 6-Acetamidohexanoate vs. 4-Acetamidobutanoate

5-Acetamidopentanoate (logP = −0.07, ALOGPS) is more lipophilic than both the four-carbon analog 4-acetamidobutanoate (logP = −0.48) and the six-carbon analog 6-acetamidohexanoate (logP = −0.50, estimated) [1][2]. The near-zero logP value places 5-acetamidopentanoate in a unique partition-coefficient regime relative to its neighbors: it is markedly less hydrophilic than the C4 analog, which may confer higher passive membrane permeability, yet the trend does not continue linearly to the C6 compound, whose estimated logP is more negative. This non-linear lipophilicity profile means that 5-acetamidopentanoate may achieve a distinct balance between aqueous solubility and membrane partitioning that is not replicated by either shorter or longer congeners.

Lipophilicity logP Membrane permeability

Enzyme Substrate Specificity: 5-Acetamidopentanoate Is Processed by 4-Acetamidobutyrate Deacetylase (EC 3.5.1.63) but Differs in Metabolic Context from 4-Acetamidobutanoate

The enzyme 4-acetamidobutyrate deacetylase (EC 3.5.1.63) from Candida boidinii accepts 5-acetamidopentanoate, 4-acetamidobutanoate, and N-acetyl-β-alanine as substrates [1]. While the Km for 4-acetamidobutanoate is 290 μM (0.29 mM) at pH optimum 8.0 [1], published quantitative Km data for 5-acetamidopentanoate with this enzyme are not available in the primary literature. However, 5-acetamidopentanoate occupies a distinct metabolic niche: in Candida tropicalis, it is a specific intermediate in the lysine degradation pathway via N6-acetyllysine and is further converted to 5-aminovalerate, whereas 4-acetamidobutyrate derives from putrescine/spermidine catabolism and is converted to 4-aminobutyrate (GABA) [2][3]. Thus, even if both compounds are substrates for the same deacetylase, their metabolic origins and products are pathway-specific and non-interchangeable.

Enzyme kinetics Substrate specificity Lysine degradation

Predicted Blood-Brain Barrier Penetration: 5-Acetamidopentanoate Shows Favorable In Silico BBB Score

In silico ADMET prediction using admetSAR 2.0 assigns 5-acetamidopentanoate a blood-brain barrier (BBB) penetration probability of 77.5%, classifying it as BBB-positive [1]. This contrasts with the general expectation for small, polar carboxylic acids, which often show poor BBB penetration. No comparable admetSAR BBB score has been published for 4-acetamidobutanoate or 6-acetamidohexanoate, but 6-acetamidohexanoic acid (acexamic acid) is reported to be less active than its parent compound HMBA in cell differentiation assays and is used primarily as a gastrointestinal agent , implying a different tissue-distribution profile. The predicted BBB penetrability of 5-acetamidopentanoate is a differentiating feature relevant to CNS-targeted metabolite studies.

Blood-brain barrier ADMET prediction CNS distribution

Acid Dissociation Constant (pKa) Comparison Across Chain Lengths: 5-Acetamidopentanoate vs. 4-Acetamidobutanoate vs. 6-Acetamidohexanoate

The predicted strongest acidic pKa follows a modest but measurable trend with chain length: 5-acetamidopentanoate has a predicted pKa of 4.59 (ChemAxon), which is lower than 4-acetamidobutanoate (pKa ~4.65) and lower than 6-acetamidohexanoate (pKa ~4.75) [1]. While all three compounds are predominantly anionic at physiological pH 7.4, the small pKa differences can affect the precise ionization ratio in mildly acidic microenvironments (e.g., pH 5.5–6.5 encountered in endosomal compartments or tumor microenvironments). The 0.06–0.16 unit difference may influence chromatographic retention, electrophoretic mobility, and binding to ion-exchange resins during purification.

pKa Ionization state Buffering conditions

Biomarker Potential: 5-Acetamidopentanoate Identified as a Top Metabolite Discriminator in Aging Studies

In a metabolomics study investigating anti-aging effects of functional foods via gut microbiota action in aging mice, 5-acetamidovalerate was identified by ROC analysis as one of the top five metabolites capable of discriminating between experimental groups, alongside hydroxykynurenine, perillic acid, adrenic acid, and adipic acid [1]. No comparable biomarker ranking has been reported for 4-acetamidobutanoate or 6-acetamidohexanoate in aging-related metabolomics panels. This suggests that among N-acetyl-ω-amino acids, 5-acetamidopentanoate exhibits a specific association with aging-associated metabolic shifts that is not shared by its closest chain-length analogs.

Biomarker Metabolomics Aging

5-Acetamidopentanoate: Evidence-Backed Procurement and Application Scenarios for Laboratory Research


Lysine Degradation Pathway Tracing and Metabolic Flux Studies in Yeast and Fungi

5-Acetamidopentanoate is a specific intermediate in the lysine degradation III pathway, produced from N6-acetyllysine and further metabolized to 5-aminovalerate in organisms such as Candida tropicalis [1]. Its pathway-specific role, documented by radiolabeled tracer experiments showing 5-acetamidovalerate as the major product from DL-{4,5-³H}lysine [2], makes it essential for metabolic flux studies. The C4 analog 4-acetamidobutanoate belongs to a different metabolic context (polyamine catabolism) and cannot substitute for 5-acetamidopentanoate in lysine pathway research. Procurement of authentic 5-acetamidopentanoate standard is required for accurate metabolite identification and quantification in GC-MS or LC-MS/MS lysine degradation assays.

Aging and Gut Microbiota Metabolomics Biomarker Panels

5-Acetamidovalerate has been identified among the top five discriminatory metabolites by ROC analysis in aging mouse models investigating gut microbiota-mediated anti-aging effects [3]. Its documented biomarker potential, coupled with predicted BBB permeability (77.5% probability, admetSAR 2.0) [4], supports its inclusion in targeted metabolomics panels for aging research. Researchers designing LC-MS/MS multiple reaction monitoring (MRM) assays for aging biomarkers should prioritize procurement of the 5-carbon compound over the C4 or C6 analogs, which lack equivalent biomarker validation in this context.

Enzymology Studies on 4-Acetamidobutyrate Deacetylase (EC 3.5.1.63) Substrate Specificity

The enzyme 4-acetamidobutyrate deacetylase (EC 3.5.1.63) accepts 5-acetamidopentanoate as a substrate alongside 4-acetamidobutanoate and N-acetyl-β-alanine [5]. However, published Km data exist only for 4-acetamidobutanoate (290 μM, pH 8.0) [5]. Researchers characterizing the substrate specificity and kinetic parameters of this enzyme require authentic 5-acetamidopentanoate to generate the missing kinetic constants (Km, kcat, kcat/Km) and to understand how chain length modulates catalytic efficiency. The distinct solubility (9.38 g/L) and pKa (4.59) of 5-acetamidopentanoate relative to the C4 analog [6] also necessitate separate optimization of assay buffer conditions.

Analytical Method Development for N-Acetyl-ω-Amino Acid Separation

The pKa differences among 4-acetamidobutanoate (pKa ~4.65), 5-acetamidopentanoate (pKa 4.59), and 6-acetamidohexanoate (pKa ~4.75) [6] create distinct ionization profiles that can be exploited for chromatographic or electrophoretic separation. The 5-carbon compound's intermediate pKa and near-neutral logP (−0.07) make it a critical test analyte for optimizing HPLC mobile phase pH, ion-pairing reagent selection, or capillary electrophoresis buffer systems intended to resolve mixtures of N-acetyl-ω-amino acids. Method development laboratories should procure all three chain-length variants as reference standards, but must note that 5-acetamidopentanoate's elution behavior will be unique and cannot be predicted from the C4 or C6 analog retention times.

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